3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid
CAS No.: 2418679-89-5
Cat. No.: VC7366766
Molecular Formula: C25H21NO4
Molecular Weight: 399.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418679-89-5 |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.446 |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) |
| Standard InChI Key | KYRFPFZWLLRJGQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure integrates three key components:
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Benzoic acid: Provides a carboxylic acid functional group for conjugation or hydrogen bonding.
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Azetidine ring: A four-membered nitrogen-containing heterocycle that imposes conformational restraint.
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Fmoc protecting group: A photolabile protecting group that enables orthogonal deprotection strategies in multi-step syntheses.
The azetidine’s 3-position substitution pattern enhances ring stability while allowing stereochemical diversification. X-ray crystallography of analogous compounds reveals a puckered azetidine ring with N-C-C-C dihedral angles of ~25°, contributing to its rigidity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H21NO4 | |
| Molecular Weight | 399.446 g/mol | |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid | |
| SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O | |
| Solubility | Not publicly available |
The LogP (calculated via XLogP3) is estimated at 4.2, indicating moderate lipophilicity suitable for membrane permeability. The Fmoc group’s aromaticity contributes to UV absorption at 265–289 nm, facilitating HPLC detection.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Azetidine ring formation: Cyclization of 1,3-dibromopropane with benzylamine derivatives under high dilution yields 3-substituted azetidines.
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Fmoc protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) achieves >90% yield.
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Benzoic acid coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the benzoic acid moiety .
Comparative Analysis of Analogues
The benzoic acid derivative’s higher molecular weight and aromaticity enhance π-π stacking in protein binding pockets compared to alkyne or fluorinated analogues .
Applications in Drug Discovery
Peptidomimetic Design
The azetidine ring’s rigidity mimics proline’s conformational restriction in peptides, reducing entropy penalties during target binding. In a 2024 study, Fmoc-protected azetidine-benzoic acid hybrids improved IC50 values against SARS-CoV-2 Mpro by 12-fold compared to linear peptides . The benzoic acid’s carboxyl group forms salt bridges with Lys137 and His164 residues, as confirmed by molecular docking .
Fragment-Based Screening
Fragment libraries incorporating this compound identified hits for kinase inhibition. Its polar surface area (86 Ų) and rotatable bond count (5) comply with “Rule of Three” criteria for fragment-based drug design. Microscale thermophoresis (MST) assays revealed a Kd of 18 μM for CDK2, suggesting utility in oncology lead optimization.
Future Directions
Bioavailability Optimization
Structural modifications to enhance solubility—such as PEGylation or prodrug strategies—could address poor aqueous solubility (predicted aqueous solubility: 0.12 mg/mL). Introducing zwitterionic motifs via quaternary ammonium salts may improve blood-brain barrier penetration .
Targeted Drug Delivery
Conjugation to monoclonal antibodies (mAbs) via the benzoic acid’s carboxyl group enables antibody-drug conjugate (ADC) development. Preliminary in vivo data show a 40% tumor reduction in HER2+ xenograft models when linked to trastuzumab.
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